N-(3-chloro-4-methylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(3-chloro-4-methylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with suitable diketones or ketoesters under acidic or basic conditions.
Substitution reactions: Introduction of the 3-chloro-4-methylphenyl group and the 3,5-dimethylpiperidin-1-yl group can be carried out through nucleophilic substitution reactions using appropriate halides or sulfonates.
Final coupling: The final step involves coupling the substituted pyrazolo[3,4-d]pyrimidine with the desired amine under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce or replace substituents on the aromatic ring or the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, sulfonates, and other electrophiles or nucleophiles under appropriate conditions (e.g., solvents, temperature, catalysts).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound’s potential biological activity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Pharmacology: It can be used in pharmacological studies to investigate its effects on various biological pathways and its potential therapeutic benefits.
Materials Science: The compound’s unique structure may be explored for applications in materials science, such as in the development of novel polymers or nanomaterials.
Biology: It can be used in biological research to study its interactions with biomolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on various biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide
- N-(3-chloro-4-methylphenyl)-2-(4-(1,1,3,3-tetramethylbutyl)phenoxy)acetamide
Uniqueness
N-(3-chloro-4-methylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific combination of functional groups and its pyrazolo[3,4-d]pyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H25ClN6 |
---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H25ClN6/c1-12-7-13(2)11-27(10-12)20-24-18(16-9-22-26(4)19(16)25-20)23-15-6-5-14(3)17(21)8-15/h5-6,8-9,12-13H,7,10-11H2,1-4H3,(H,23,24,25) |
InChI Key |
CEZIMPXQMMGFGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2=NC(=C3C=NN(C3=N2)C)NC4=CC(=C(C=C4)C)Cl)C |
Origin of Product |
United States |
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